2-[(1R)-1-methylpropyl]-4,5-dihydro-1,3-thiazole
Description
2-[(1R)-1-methylpropyl]-4,5-dihydro-1,3-thiazole is a chiral thiazoline derivative characterized by a partially saturated thiazole ring (4,5-dihydro-1,3-thiazole) and a (1R)-1-methylpropyl substituent at the 2-position. This compound belongs to the organosulfur class, specifically imidothioesters or imidothiolactones, depending on its substitution pattern .
Properties
Molecular Formula |
C7H13NS |
|---|---|
Molecular Weight |
143.25 g/mol |
IUPAC Name |
2-[(2R)-butan-2-yl]-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C7H13NS/c1-3-6(2)7-8-4-5-9-7/h6H,3-5H2,1-2H3/t6-/m1/s1 |
InChI Key |
SAWWKXMIPYUIBW-ZCFIWIBFSA-N |
Isomeric SMILES |
CC[C@@H](C)C1=NCCS1 |
Canonical SMILES |
CCC(C)C1=NCCS1 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Reagents
- Trialkoxyalkane or orthoester : Serves as the carbon backbone precursor.
- Cyanide source : Trimethylsilyl cyanide is preferred for safety and reactivity.
- 1-Amino-2-alkanethiol : Provides the sulfur and nitrogen atoms for thiazoline ring formation; for the (1R)-1-methylpropyl substituent, the corresponding chiral amino-thiol is used.
- Lewis acid catalyst : Zinc chloride (ZnCl₂) catalyzes the cyanide addition.
- Acid for ring closure : Concentrated sulfuric acid is commonly used.
- Polar organic solvents : Alcohols such as methanol or ethanol facilitate the reaction.
Reaction Conditions and Sequence
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1. Cyanide addition | Equimolar trialkoxyalkane + trimethylsilyl cyanide, catalytic ZnCl₂, 40–100°C (preferably 55–70°C), 3–20 h (preferably 12–18 h) | Formation of nitrile intermediate in situ | High selectivity; performed under inert atmosphere |
| 2. Cyclization | Add 1.0–1.5 equivalents of 1-amino-2-alkanethiol in polar solvent, heat 40–100°C (preferably 60–80°C), 3–20 h (preferably 12–18 h) | Formation of 4,5-dihydro-1,3-thiazole ring via nucleophilic attack and ring closure | Efficient ring formation; chiral amino-thiol ensures stereochemistry |
| 3. Solvent removal | Vacuum distillation | Concentrates reaction mixture for acid treatment | Prepares for acid-mediated ring closure |
| 4. Acid treatment | Add 5–30 equivalents (preferably 5–7) of concentrated sulfuric acid dropwise at 0–10°C, stir 1–5 h | Promotes ring closure and stabilization of thiazoline | Avoids side reactions by controlled addition |
| 5. Neutralization & extraction | Neutralize with aqueous NaHCO₃, extract with dichloromethane or diethyl ether | Isolates pure product | Yields approximately 40% |
This one-pot method avoids isolation of intermediates and minimizes purification steps, improving overall efficiency and scalability.
Stereochemical Considerations
The chiral center at the 1-methylpropyl substituent is introduced by using the corresponding enantiomerically pure 1-amino-2-alkanethiol derivative. This preserves the (1R) configuration in the final thiazoline ring, critical for biological activity and specificity.
Alternative and Supporting Methods
- Multi-component one-pot reactions involving ketones, thiosemicarbazides, and substituted benzaldehydes in ethanol under reflux have been reported to yield related thiazole derivatives efficiently, though these are more applicable to pyrazole-thiazole hybrids rather than simple 4,5-dihydro-1,3-thiazoles.
- Cyclization of thiosemicarbazone derivatives with phenacyl bromide under acidic catalysis is another route to 1,3-thiazole analogues, useful for structural diversification but less direct for the target compound.
Summary Table of Key Reaction Parameters
| Parameter | Range/Value | Preferred Condition | Purpose/Effect |
|---|---|---|---|
| Trialkoxyalkane to cyanide | 1:1 molar ratio | Equimolar | Ensures complete conversion |
| Catalyst | ZnCl₂ (catalytic amounts) | Catalytic | Promotes cyanide addition |
| Temperature (Step 1) | 40–100°C | 55–70°C | Optimal for reaction rate/selectivity |
| Reaction time (Step 1) | 3–20 h | 12–18 h | Complete conversion |
| Amino-thiol equivalents | 1.0–1.5 eq | 1.0–1.2 eq | Stoichiometric for ring formation |
| Temperature (Step 2) | 40–100°C | 60–80°C | Facilitates cyclization |
| Acid equivalents | 5–30 eq | 5–7 eq | Efficient ring closure |
| Acid addition temperature | 0–10°C | 0–5°C | Controls exothermic reaction |
| Yield | ~40% | - | Moderate yield typical for process |
Research Findings and Advantages
- The one-pot synthesis method significantly reduces reaction time and purification steps compared to classical multi-step syntheses.
- Use of trimethylsilyl cyanide and ZnCl₂ catalyst improves safety and selectivity.
- The process is scalable and adaptable to technical production scales, with ecological considerations by minimizing solvent use and waste.
- The stereochemistry of the product is preserved by using chiral amino-thiol precursors, critical for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(sec-butyl)-4,5-dihydrothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole, altering its chemical properties.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or catalysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl, aryl, or functional groups onto the thiazole ring.
Scientific Research Applications
(S)-2-(sec-butyl)-4,5-dihydrothiazole has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological effects and potential as a drug candidate is ongoing.
Industry: It finds use in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of (S)-2-(sec-butyl)-4,5-dihydrothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Table 1: Comparative Redox Potentials and logP Values
Key Observations :
- The 4,5-dihydrothiazole moiety exhibits higher redox potentials (E(I) = 0.251 V, E(II) = 0.408 V) compared to dihydrooxazole derivatives (E(I) = 0.116 V, E(II) = 0.305 V), suggesting enhanced electron-transfer efficiency in organometallic applications .
- The (1R)-1-methylpropyl substituent may influence steric and electronic properties differently than bulky groups like diferrocenylvinyl or methylcyclopropyl.
Biological Activity
2-[(1R)-1-methylpropyl]-4,5-dihydro-1,3-thiazole is an organic compound belonging to the thiazole family, which is characterized by a five-membered ring containing nitrogen and sulfur. This compound has garnered attention due to its significant biological activities, particularly as a volatile pheromone in rodents.
Chemical Structure and Properties
- Molecular Formula : C7H13N S
- Molecular Weight : 143.25 g/mol
- Structure : Features a 4,5-dihydrothiazole ring with a branched alkyl substituent at the second position.
Pheromonal Role in Rodents
This compound acts as a volatile pheromone primarily in mice and rats. It plays a crucial role in social behaviors by:
- Promoting Aggression : The compound is known to stimulate aggressive behavior among male rodents.
- Synchronizing Estrus : It helps synchronize reproductive cycles in female rodents.
The biological activity is largely attributed to its interaction with major urinary proteins (MUPs), which stabilize the pheromone and facilitate its slow release into the environment. This interaction is critical for its function as a pheromone, enhancing its efficacy in communication among rodents.
The mechanism of action for thiazole derivatives often involves:
- Inhibition of Enzymatic Activity : Many thiazoles inhibit critical enzymes involved in cancer progression.
- Induction of Apoptosis : Certain derivatives have been shown to trigger programmed cell death in cancer cells.
For example, flow cytometry analyses indicated that specific thiazole derivatives could induce apoptosis in HepG2 cells through cell cycle arrest mechanisms .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other thiazole derivatives based on their structural features and biological activities:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Methylthiazole | Methyl group at position 2 | Lacks branched alkyl substituent |
| 4-Methylthiazole | Methyl group at position 4 | Different substitution affects properties |
| 2-Acetylthiazole | Acetyl group at position 2 | Exhibits different reactivity due to carbonyl presence |
| 2-(Sec-butyl)thiazole | Similar alkyl chain but without dihydro structure | Less complex due to absence of double bonds |
These comparisons illustrate how the presence of specific substituents influences the biological activity and chemical reactivity of thiazoles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
